molecular formula C7H12N2O3 B6252530 methyl 1-nitrosopiperidine-4-carboxylate CAS No. 13458-55-4

methyl 1-nitrosopiperidine-4-carboxylate

Cat. No.: B6252530
CAS No.: 13458-55-4
M. Wt: 172.2
InChI Key:
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Description

Methyl 1-nitrosopiperidine-4-carboxylate is a chemical compound with the CAS Number: 13458-55-4 . It has a molecular weight of 172.18 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O3/c1-12-7(10)6-2-4-9(8-11)5-3-6/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 172.18 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biogenic Amines and Nitrosamine Formation in Fish

The formation of nitrosamines, including nitrosopiperidine (NPIP), is facilitated by biogenic amines through the decarboxylation of amino acids in fish. In vitro studies have indicated the role of cadaverine and putrescine in nitrosamine formation, with conditions such as impure salt, high temperatures, and low pH levels enhancing this process, whereas pure sodium chloride inhibits it. Understanding the interaction between biogenic amines and nitrosamine formation can elucidate the mechanisms behind scombroid poisoning and ensure the safety of fish products (Bulushi et al., 2009).

Carcinogen Metabolites in Humans

Research on human urinary carcinogen metabolites provides insights into the relationship between tobacco use, cancer, and the metabolic pathways of nitrosamines and their metabolites. This area of study is crucial for understanding carcinogen dose, exposure delineation, and metabolism in humans, offering potential pathways for the development of biomarkers related to nitrosamine exposure, including those derived from tobacco-specific nitrosamines (Hecht, 2002).

Genotoxicity of Ethyl-Nitrosoureas

The genotoxicity of ethyl-nitrosoureas, including 1-ethyl-1-nitrosourea (ENU), has been extensively studied, showing mutagenic effects across various test systems from viruses to mammalian germ cells, and inducing tumors in several organs of mammals. These findings are relevant for understanding the mutation spectrum and genotoxic risks associated with similar nitrosoureas and possibly methyl 1-nitrosopiperidine-4-carboxylate (Shibuya & Morimoto, 1993).

Catalytic Reduction of Nitro Aromatics

The catalytic reduction of nitro aromatics to aromatic amines, isocyanates, carbamates, and ureas using CO, including processes that might involve compounds like this compound, has seen significant interest. This area highlights the application of CO as a reductant in organic synthesis, particularly in the reductive carbonylation of nitro aromatics, offering a pathway to understand the reduction and functionalization of nitro compounds in chemical synthesis (Tafesh & Weiguny, 1996).

Future Directions

Piperidine derivatives, such as methyl 1-nitrosopiperidine-4-carboxylate, play a significant role in the pharmaceutical industry . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . This could potentially lead to the development of new drugs and treatments.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-nitrosopiperidine-4-carboxylate involves the reaction of piperidine with nitrous acid to form 1-nitrosopiperidine, which is then reacted with methyl 4-chlorobutyrate to form the final product.", "Starting Materials": [ "Piperidine", "Nitrous acid", "Methyl 4-chlorobutyrate" ], "Reaction": [ "Step 1: Piperidine is reacted with nitrous acid to form 1-nitrosopiperidine.", "Step 2: 1-nitrosopiperidine is then reacted with methyl 4-chlorobutyrate in the presence of a base catalyst to form methyl 1-nitrosopiperidine-4-carboxylate.", "Step 3: The product is purified through recrystallization or column chromatography." ] }

CAS No.

13458-55-4

Molecular Formula

C7H12N2O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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